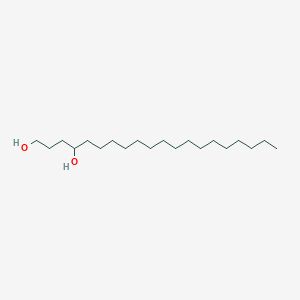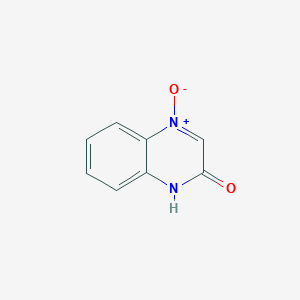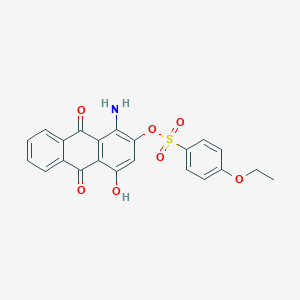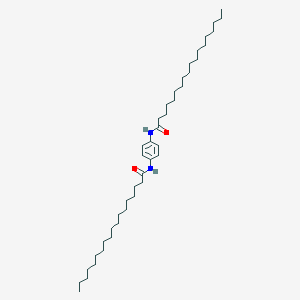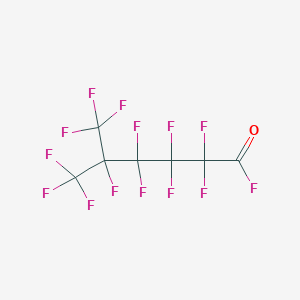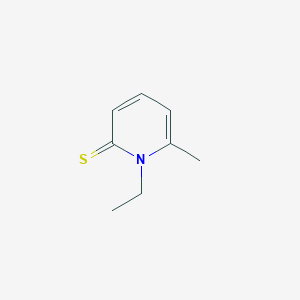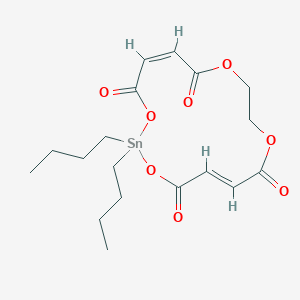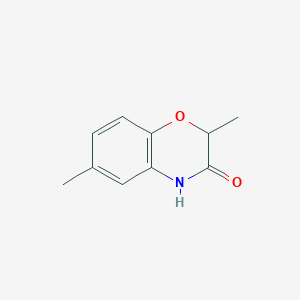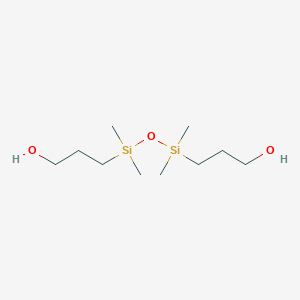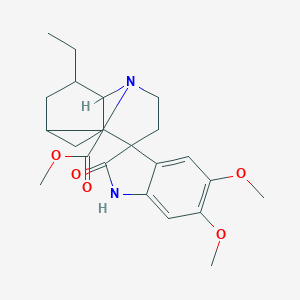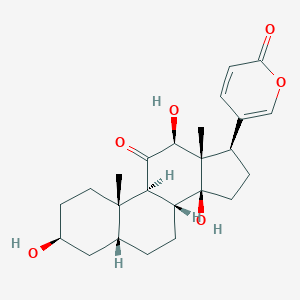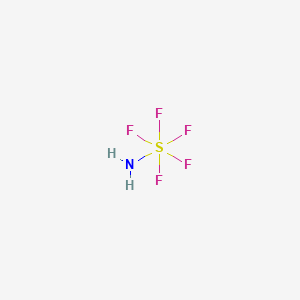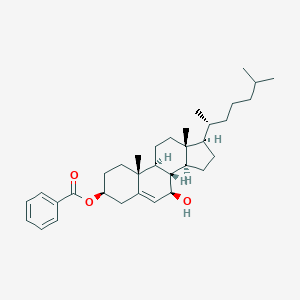
5-Cholestene-3beta,7beta-diol 3-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cholestene-3beta,7beta-diol 3-benzoate is a sterol compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further research.
Aplicaciones Científicas De Investigación
5-Cholestene-3beta,7beta-diol 3-benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5-Cholestene-3beta,7beta-diol 3-benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
5-Cholestene-3beta,7beta-diol 3-benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Cholestene-3beta,7beta-diol 3-benzoate in lab experiments is its low toxicity. It has been found to have a high safety profile, making it an attractive candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 5-Cholestene-3beta,7beta-diol 3-benzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating these diseases. Another area of interest is its potential as an anti-cancer agent. Studies have shown that 5-Cholestene-3beta,7beta-diol 3-benzoate can inhibit the growth of tumor cells, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-Cholestene-3beta,7beta-diol 3-benzoate involves the benzoate esterification of 5-Cholestene-3beta,7beta-diol using benzoic anhydride and pyridine. The resulting compound is purified using column chromatography to yield a white solid with a purity of over 95%.
Propiedades
Número CAS |
17974-80-0 |
|---|---|
Nombre del producto |
5-Cholestene-3beta,7beta-diol 3-benzoate |
Fórmula molecular |
C34H50O3 |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27-,28+,29+,30+,31+,33+,34-/m1/s1 |
Clave InChI |
YAQOZGBTTMUPRW-FOYOODKWSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



